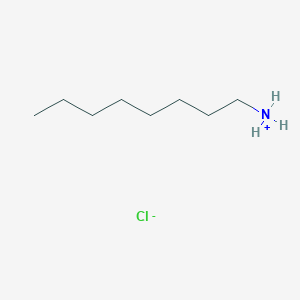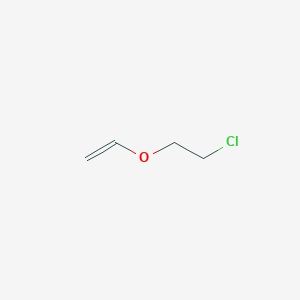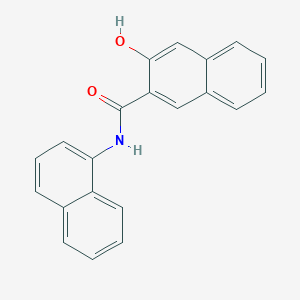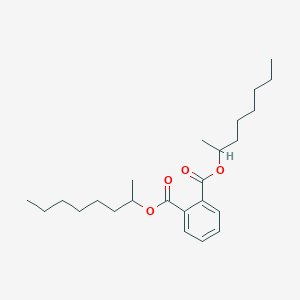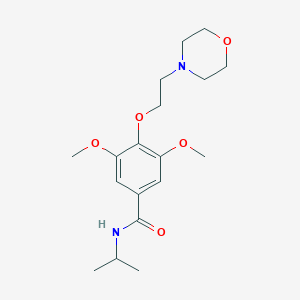
N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide, also known as F13714, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide is not fully understood. However, it has been shown to interact with various receptors and enzymes in the body, including the sigma-1 receptor, the TRPV1 receptor, and the COX-2 enzyme.
Effets Biochimiques Et Physiologiques
N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce pain and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide in lab experiments is its potential to have multiple applications in various fields. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide. One potential direction is to further investigate its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Another potential direction is to investigate its anti-tumor effects and potential use in the development of new cancer treatments. Additionally, further studies are needed to fully understand its mechanism of action and potential limitations in lab experiments.
Méthodes De Synthèse
The synthesis of N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide involves several steps. First, 3,5-dimethoxy-4-hydroxybenzaldehyde is reacted with 2-aminoethanol to form 3,5-dimethoxy-4-(2-hydroxyethyl)benzaldehyde. This intermediate is then reacted with N-isopropylmorpholine and chloroacetyl chloride to form N-Isopropyl-3,5-dimethoxy-4-(2-chloroacetylmorpholino)benzaldehyde. Finally, the product is reacted with morpholine to form N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide.
Applications De Recherche Scientifique
N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and cancer research. In neuroscience, it has been shown to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases. In pharmacology, it has been shown to have analgesic and anti-inflammatory effects and could potentially be used in the development of new pain medications. In cancer research, it has been shown to have anti-tumor effects and could potentially be used in the development of new cancer treatments.
Propriétés
Numéro CAS |
153-74-2 |
|---|---|
Nom du produit |
N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide |
Formule moléculaire |
C18H28N2O5 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H28N2O5/c1-13(2)19-18(21)14-11-15(22-3)17(16(12-14)23-4)25-10-7-20-5-8-24-9-6-20/h11-13H,5-10H2,1-4H3,(H,19,21) |
Clé InChI |
LGZWEOJKQZVWPE-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC(=C(C(=C1)OC)OCCN2CCOCC2)OC |
SMILES canonique |
CC(C)NC(=O)C1=CC(=C(C(=C1)OC)OCCN2CCOCC2)OC |
Synonymes |
N-Isopropyl-3,5-dimethoxy-4-(2-morpholinoethoxy)benzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



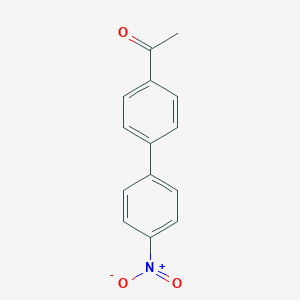
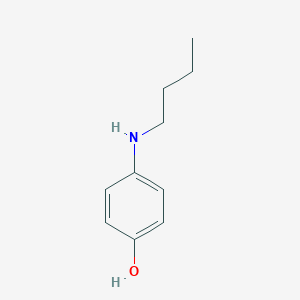
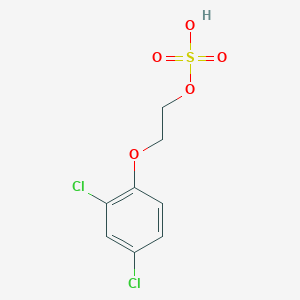
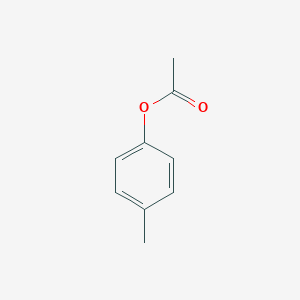
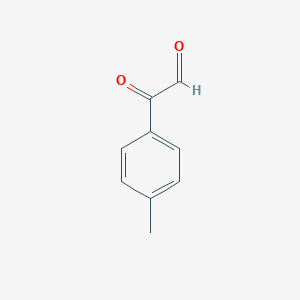
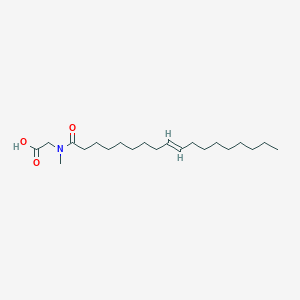
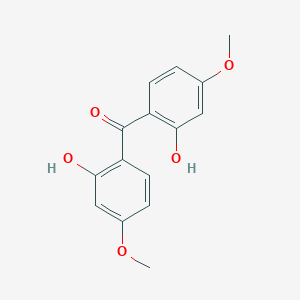
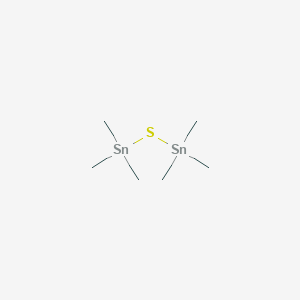
![Tribenzo[de,kl,rst]pentaphene](/img/structure/B89683.png)
